Amino(di-tert-butyl)silanol
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Overview
Description
Amino(di-tert-butyl)silanol is a silicon-based compound characterized by the presence of an amino group and two tert-butyl groups attached to a silanol functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino(di-tert-butyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of silyl halides, such as chlorosilanes, in the presence of water. The reaction proceeds as follows: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the tert-butyl groups are introduced through the use of tert-butylchlorosilane as the starting material .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of silyl halides under controlled conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: Amino(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of disiloxanes.
Reduction: Formation of silyl ethers.
Substitution: Formation of substituted silanols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of amino(di-tert-butyl)silanol involves its ability to act as a bifunctional group. In peptide synthesis, it serves as both a protecting group and a directing group, facilitating site-selective modifications. The compound’s silanol group can form hydrogen bonds, enhancing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of tert-butyl groups.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Silanetriols: Compounds with three hydroxyl groups attached to silicon.
Uniqueness: Amino(di-tert-butyl)silanol is unique due to the presence of both amino and tert-butyl groups, which confer distinct reactivity and stability. Its bifunctional nature makes it particularly valuable in peptide synthesis and other applications where selective modification is required .
Properties
CAS No. |
93502-91-1 |
---|---|
Molecular Formula |
C8H21NOSi |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
2-(amino-tert-butyl-hydroxysilyl)-2-methylpropane |
InChI |
InChI=1S/C8H21NOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,9H2,1-6H3 |
InChI Key |
GSWDVUUNDDFTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(N)O |
Origin of Product |
United States |
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